H-Glu(OMe)-OH

Peptide Synthesis Protecting Groups SPPS

H-Glu(OMe)-OH is a critical building block for peptide chemists requiring orthogonal protection. Its γ-methyl ester is stable to acids (TFA) but labile under basic conditions, making it the required choice for Fmoc/tBu SPPS when a permanent or late-stage-deprotected methyl ester is needed. This acid-stability prevents unwanted side-chain deprotection, ensuring higher purity and yield compared to acid-labile alternatives like H-Glu-OtBu. Ideal for synthesizing peptide libraries with enhanced membrane permeability.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 25086-16-2
Cat. No. B1346887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu(OMe)-OH
CAS25086-16-2
SynonymsPGMGT
PMLG polymer
poly(gamma-methyl L-glutamate)
poly(gamma-methyl-L-glutamate)
poly-gamma-methylglutamate
poly-gamma-methylglutamic acid
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)O)N
InChIInChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1
InChIKeyZGEYCCHDTIDZAE-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Glu(OMe)-OH (CAS 25086-16-2): Baseline Profile for Sourcing and Scientific Selection


H-Glu(OMe)-OH, also known as L-Glutamic acid γ-methyl ester, is a key protected amino acid derivative employed extensively in modern peptide synthesis. Its chemical structure features a free α-amino and α-carboxyl group, with the side-chain γ-carboxyl group protected as a methyl ester . This selective protection pattern is essential for controlled peptide chain elongation, as it prevents unwanted side reactions at the γ-carboxyl position during coupling steps [1]. The compound's molecular formula is C₆H₁₁NO₄, with a molecular weight of 161.16 g/mol, and it is typically supplied as a white to off-white crystalline powder with a purity of ≥98% as determined by HPLC .

Why H-Glu(OMe)-OH Cannot Be Directly Interchanged with H-Glu-OtBu or Other Glu Analogs


Interchanging H-Glu(OMe)-OH with other protected glutamic acid derivatives like H-Glu-OtBu is not feasible without fundamentally altering the synthetic strategy and final product properties. The methyl ester (OMe) and tert-butyl ester (OtBu) protecting groups confer distinct physicochemical and chemical properties to the building block, directly impacting its solubility, reactivity, and the conditions required for its ultimate removal [1]. While the OtBu group in H-Glu-OtBu requires acidic conditions (e.g., TFA) for cleavage, the OMe group in H-Glu(OMe)-OH is stable to acid but can be removed under basic conditions, defining its orthogonal utility in Fmoc/tBu SPPS where acid-labile side-chain protecting groups are standard [2]. Substituting one for the other would therefore compromise the orthogonality of the protecting group scheme, leading to unwanted deprotection or incomplete coupling, and ultimately impacting the purity and yield of the target peptide.

Quantifiable Differentiation of H-Glu(OMe)-OH: A Comparative Evidence Guide


Protecting Group Orthogonality: Acid-Stable γ-Methyl Ester vs. Acid-Labile γ-t-Butyl Ester

H-Glu(OMe)-OH provides an orthogonal protection strategy that is fundamentally different from the more common H-Glu-OtBu. Its γ-methyl ester (OMe) is stable to the acidic conditions (e.g., 95% TFA) used for side-chain deprotection in standard Fmoc/tBu SPPS, whereas the γ-tert-butyl ester (OtBu) in H-Glu-OtBu is acid-labile and would be cleaved prematurely [1]. This property allows H-Glu(OMe)-OH to be incorporated as a building block where the Glu side-chain must remain protected until after peptide cleavage or to serve as a stable modification on the final peptide.

Peptide Synthesis Protecting Groups SPPS

Solubility Profile: Superior Organic Solvent Compatibility for Solution-Phase Synthesis

H-Glu(OMe)-OH demonstrates significantly enhanced solubility in common organic solvents compared to unprotected L-Glutamic acid. It is readily soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, making it a versatile building block for solution-phase peptide synthesis [1]. In contrast, L-Glutamic acid is practically insoluble in most organic solvents and is primarily soluble in aqueous solutions, limiting its direct utility in organic reactions [2].

Solution-Phase Synthesis Solubility Process Chemistry

Analytical Benchmarking: MS/MS Fragmentation Pattern as a Diagnostic Tool

In tandem mass spectrometry (MS/MS) studies, protonated H-Glu(OMe)-OH exhibits a unique fragmentation pathway that distinguishes it from other glutamic acid derivatives like H-Glu-OMe and H-Glu-NH2. The primary fragmentation involves the loss of the γ-substituent (H₂O from the γ-COOH) leading to a protonated pyroglutamic acid derivative and a cyclic cationated anhydride or imide ion [1]. This diagnostic fragmentation pattern, specifically the formation of a cyclic C₄H₆NO⁺ (m/z 84) ion via a pathway involving loss of both the γ- and α-substituents, provides a specific analytical fingerprint for identifying and quantifying H-Glu(OMe)-OH in complex mixtures or during reaction monitoring.

Analytical Chemistry Mass Spectrometry Peptide Characterization

Targeted Application Scenarios for H-Glu(OMe)-OH in Research and Development


Solid-Phase Peptide Synthesis (SPPS) of Acid-Labile or Modified Peptides

Due to its acid-stable γ-methyl ester, H-Glu(OMe)-OH is ideally suited for Fmoc/tBu SPPS when the goal is to incorporate a glutamic acid residue with a permanently methyl-esterified side chain, or when the side chain must remain protected until after the peptide is cleaved from the resin [1]. This is a distinct advantage over using acid-labile building blocks like H-Glu-OtBu, which would deprotect during the final TFA cleavage, leading to an undesired free carboxylate.

Synthesis of γ-Modified Peptide Libraries and Peptidomimetics

The stable γ-methyl ester of H-Glu(OMe)-OH can be incorporated as a permanent modification to alter the peptide's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity. This is a key strategy in medicinal chemistry for generating peptide libraries with enhanced membrane permeability or metabolic stability, directly leveraging the compound's orthogonal protection profile [1].

Use as a Synthetic Intermediate in Solution-Phase Peptide Coupling

Its excellent solubility in a range of organic solvents (chloroform, DCM, DMSO, ethyl acetate) makes H-Glu(OMe)-OH a preferred building block for solution-phase peptide synthesis, where the solubility of reactants is critical for reaction homogeneity and yield [1]. This contrasts with unprotected glutamic acid, which is poorly soluble in organic media and would require aqueous coupling conditions that can lead to hydrolysis and other side reactions [2].

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